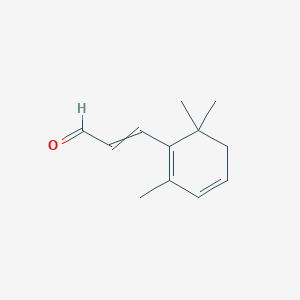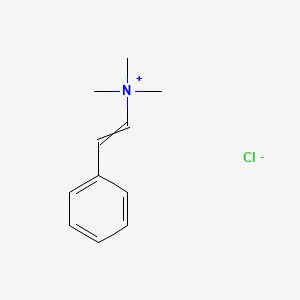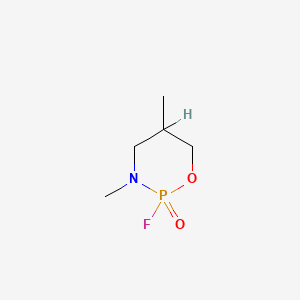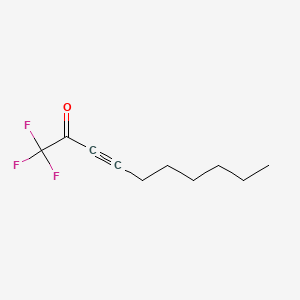
3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by a crotonoyl group substituted at position 1 of a 2,6,6-trimethylcyclohexa-1,3-diene structure . This compound is notable for its presence in various natural sources, including cognac, tobacco, and valerian root oil . It is widely recognized for its fragrance properties, contributing to the scents of plums, grapes, raspberries, and roses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal can be achieved through several methodsThe reaction conditions typically require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of β-damascenone often involves the use of renewable materials to create a nature-identical version. This approach helps maintain consistent quality and supports environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Propiedades
Número CAS |
84750-76-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H16O/c1-10-6-4-8-12(2,3)11(10)7-5-9-13/h4-7,9H,8H2,1-3H3 |
Clave InChI |
SOPQDTQPFPDPHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC=C1)(C)C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)



![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)



